Phenylsulfonylmethylisocyanide
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Overview
Description
Phenylsulfonylmethyl isocyanide is a versatile and multifunctional compound widely used in organic synthesis. It is known for its unique reactivity and ability to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules. The compound features an isocyano group, an acidic α-carbon atom, and a sulfonyl group, which contribute to its rich chemistry and utility in organic synthesis .
Preparation Methods
Phenylsulfonylmethyl isocyanide can be synthesized through several methods. One common approach involves the formylation of an amine, followed by dehydration of the resulting formamide to produce the isocyanide. This method often employs a dehydrating agent and a base to facilitate the reaction . Another method involves the reaction of methyl isocyanide with toluene-p-sulphonyl chloride in the presence of quinoline, which acts as a solvent and catalyst . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Phenylsulfonylmethyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyano group can be substituted with various nucleophiles, leading to the formation of diverse products.
Cycloaddition: The compound participates in cycloaddition reactions to form heterocycles such as oxazoles, thiazoles, and imidazoles
Common reagents and conditions used in these reactions include bases like potassium tert-butoxide, acids, and transition metal catalysts. Major products formed from these reactions include heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Phenylsulfonylmethyl isocyanide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenylsulfonylmethyl isocyanide involves its ability to participate in various chemical reactions due to its multifunctional groups. The isocyano group can undergo nucleophilic attack, electrophilic addition, and imidoylation reactions. The sulfonyl group enhances the acidity of the α-carbon, facilitating reactions such as cycloaddition and substitution . In biological systems, the compound can covalently modify essential metabolic enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Phenylsulfonylmethyl isocyanide is similar to other isocyanides such as p-toluenesulfonylmethyl isocyanide (TosMIC) and arylsulfonyl methyl isocyanides. These compounds share similar reactivity and are used in similar applications. phenylsulfonylmethyl isocyanide is unique due to its specific functional groups and reactivity profile, which make it particularly useful in certain synthetic methodologies .
Similar compounds include:
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Aryl sulfonyl methyl isocyanides
- Phenylethyl isocyanide
Phenylsulfonylmethyl isocyanide stands out due to its enhanced reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
Properties
CAS No. |
36635-63-9 |
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Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
isocyanomethylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO2S/c1-9-7-12(10,11)8-5-3-2-4-6-8/h2-6H,7H2 |
InChI Key |
OHUDHPKMAJDBPI-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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